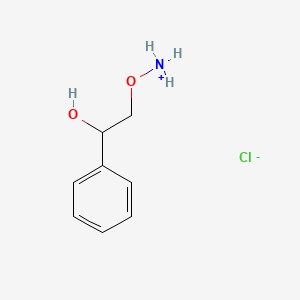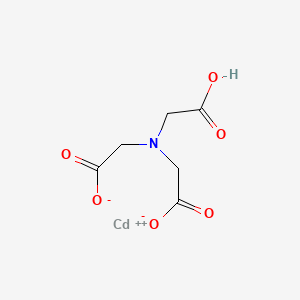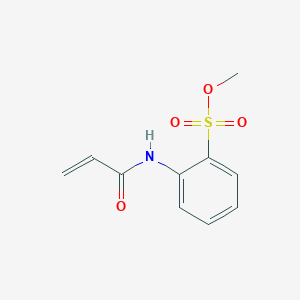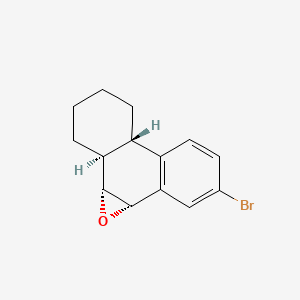
4-Benzylamino-5-nitro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylamino-5-nitro-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C11H10N4O3 It is known for its unique structure, which includes a pyrimidine ring substituted with benzylamino and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylamino-5-nitro-1H-pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-aminopyrimidine and benzylamine.
Nitration: The 4-aminopyrimidine undergoes nitration to introduce the nitro group at the 5-position.
Benzylation: The nitrated intermediate is then reacted with benzylamine to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylamino-5-nitro-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-benzylamino-5-amino-1H-pyrimidin-2-one, while substitution reactions can yield a variety of benzyl-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-Benzylamino-5-nitro-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Benzylamino-5-nitro-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-nitro-1H-pyrimidin-2-one: Similar structure but lacks the benzyl group.
4-Benzylamino-5-chloro-1H-pyrimidin-2-one: Similar structure but with a chloro group instead of a nitro group.
4-Benzylamino-5-methyl-1H-pyrimidin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-Benzylamino-5-nitro-1H-pyrimidin-2-one is unique due to the presence of both benzylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N4O3 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
6-(benzylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N4O3/c16-11-13-7-9(15(17)18)10(14-11)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,16) |
InChI-Schlüssel |
JYGZVFLBLKEOMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)




![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)



![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)



